1-Keto Bambuterol-d9
Description
1-Keto Bambuterol-d9 is a deuterated analog of Bambuterol, a prodrug for the β2-adrenergic agonist terbutaline. The compound features a ketone group at the 1-position and nine deuterium atoms, which replace hydrogen atoms at specific sites to enhance metabolic stability and utility as an internal standard in analytical chemistry . Bambuterol itself (C₁₈H₂₉N₃O₅, MW 367.44 g/mol, CAS 81732-65-2) is enzymatically hydrolyzed to terbutaline, which acts on bronchial smooth muscle to alleviate respiratory conditions . The deuterium in this compound slows its metabolic degradation via the kinetic isotope effect, making it valuable for pharmacokinetic studies and high-precision quantification using mass spectrometry .
Properties
CAS No. |
1794885-30-5 |
|---|---|
Molecular Formula |
C18H27N3O5 |
Molecular Weight |
374.485 |
IUPAC Name |
[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3/i1D3,2D3,3D3 |
InChI Key |
TWHUHQNUVSCRPV-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C |
Synonyms |
N,N-Dimethylcarbamic Acid C,C’-[5-[[(1,1-Dimethylethyl-d9)amino]acetyl]-_x000B_1,3-phenylene] Ester; Dimethylcarbamic Acid 5-[[(1,1-Dimethylethyl-d9)amino]acetyl]-_x000B_1,3-phenylene Ester; Bis[3’,5’-(N,N-dimethylcarbamoyloxi)]-2-N-_x000B_tert-butylaminoacetophenone- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogs
Structural Comparison
Key Observations :
Pharmacokinetic and Metabolic Stability
Table 2: Metabolic and Pharmacokinetic Profiles
Notes:
- *Deuteration in this compound delays enzymatic cleavage, extending its detection window in bioanalytical assays .
Q & A
Q. What analytical techniques are recommended for quantifying 1-Keto Bambuterol-d9 in biological matrices?
To ensure accurate quantification, use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Chromatographic conditions should include a C18 column (e.g., 5 µm, 4.6 × 150 mm), a mobile phase of 0.1% formic acid in water and acetonitrile (gradient elution), and detection at 313 nm for optimal sensitivity. Validate the method using deuterated internal standards to correct for matrix effects . For stability, store samples at -80°C to prevent degradation during analysis .
Q. How should researchers handle stability studies for this compound under varying pH and temperature conditions?
Design stability studies by incubating the compound in buffered solutions (pH 2–9) at 25°C, 37°C, and 4°C. Monitor degradation kinetics via HPLC at intervals (e.g., 0, 6, 24, 72 hours). Include control samples spiked with deuterated analogs to distinguish between chemical degradation and isotopic exchange. Stability thresholds should align with ICH guidelines (e.g., <10% degradation over 24 hours at 37°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA HCS and GHS guidelines: use PPE (gloves, lab coat, safety goggles), work in a fume hood, and avoid inhalation of dust. The compound is classified as acutely toxic (H302) and may cause organ damage with prolonged exposure (H373). Store in airtight containers at 2–8°C, away from incompatible substances like strong oxidizers .
Q. How can researchers confirm the isotopic purity of this compound?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify deuterium incorporation at specific positions. Compare spectral data with non-deuterated analogs to identify isotopic shifts. Mass spectrometry (HRMS) should confirm a molecular ion peak at m/z [M+H]+ with a mass shift consistent with nine deuterium atoms (±0.001 Da tolerance) .
Q. What are the key parameters for designing dose-response studies with this compound in vitro?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) and include a vehicle control (e.g., DMSO ≤0.1%). Assay endpoints (e.g., cAMP production for β2-adrenergic receptor activation) should be measured using validated kits. Normalize data to cell viability (MTT assay) and perform triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across studies be resolved?
Apply contradiction analysis frameworks:
Q. What methodologies optimize the synthesis of this compound to minimize isotopic dilution?
Use deuterium oxide (D₂O) as a solvent in key reaction steps (e.g., keto-group deuteration) to prevent proton exchange. Monitor reaction progress via FT-IR for C-D bond formation (stretch at ~2200 cm⁻¹). Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) and confirm isotopic integrity via LC-HRMS .
Q. How do researchers investigate the metabolic interplay between this compound and cytochrome P450 enzymes?
Conduct microsomal incubation assays with human liver microsomes (HLMs). Incubate this compound (10 µM) with NADPH-regenerating system for 60 minutes. Quench reactions with ice-cold acetonitrile and analyze metabolites via UPLC-QTOF. Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific pathways .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?
Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Calculate EC₅₀, Hill coefficient, and 95% confidence intervals. For heteroscedastic data, apply weighted least squares regression or Bayesian hierarchical modeling .
Q. How can researchers differentiate between active transport and passive diffusion mechanisms for this compound in blood-brain barrier studies?
Use dual-chamber in vitro models (e.g., MDCK-MDR1 cells). Compare permeability (Papp) in apical-to-basal vs. basal-to-apical directions. Inhibit P-glycoprotein with verapamil (10 µM) to assess transporter involvement. Validate findings with in vivo PET imaging using deuterated tracers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
